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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinic acid

CAS No.: 444087-36-9

Cat. No.: B3190562 Get Quote

An in-depth technical analysis and methodological guide on the properties, synthetic utility, and

pharmaceutical applications of 2,6-Dimethoxyisonicotinic acid.

Executive Summary
2,6-Dimethoxyisonicotinic acid (IUPAC: 2,6-dimethoxypyridine-4-carboxylic acid; CAS: 6274-

82-4) is a highly specialized heterocyclic building block utilized extensively in medicinal

chemistry and agrochemical development[1]. Characterized by a central pyridine ring flanked

by two electron-donating methoxy groups at the ortho positions (C2 and C6) and a carboxylic

acid at the para position (C4), this compound offers a unique electronic and steric profile. It is

increasingly deployed in the synthesis of next-generation anti-tubercular agents, anti-tumor

drugs, and targeted anti-inflammatory therapeutics where precise modulation of lipophilicity

and basicity is required to mitigate off-target toxicities[1][2].

Physicochemical Profiling & Structural Analysis
The structural substitution pattern of 2,6-dimethoxyisonicotinic acid is not merely a scaffold; it is

a strategic electronic tuning mechanism. The methoxy groups at the 2- and 6-positions

significantly increase the electron density of the pyridine ring, deactivating it against certain

electrophilic attacks while simultaneously providing steric shielding to the nitrogen atom. This

shielding lowers the basicity (pKa) of the pyridine nitrogen compared to unsubstituted

isonicotinic acid, a crucial factor in preventing unwanted binding to off-target proteins such as

the hERG potassium channel[2].
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Table 1: Quantitative Physicochemical Data[1][3][4]

Property Value / Description

CAS Number 6274-82-4

Molecular Formula C₈H₉NO₄

Molecular Weight 183.16 g/mol

Appearance
White to off-white or yellow-brown crystalline

powder

Melting Point 152°C – 156°C

Boiling Point 390.6°C at 760 mmHg

Density 1.279 g/cm³

Flash Point 190°C

Topological Polar Surface Area (TPSA) 68.6 Å²

Solubility Profile

Very soluble in DMF; Soluble in Methanol;

Sparingly soluble in Glacial Acetic Acid;

Practically insoluble in Water.

Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2–8°C

Synthetic Utility & Functionalization Workflows
The primary synthetic value of 2,6-dimethoxyisonicotinic acid lies in the reactivity of its C4-

carboxylic acid group. It serves as a versatile precursor for a variety of functional group

transformations, most notably the generation of Weinreb amides, esters, and primary alcohols.
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Figure 1: Core functionalization pathways of 2,6-Dimethoxyisonicotinic acid.
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Application in Advanced Drug Development: The
TBAJ-876 Case Study
A prime example of this compound's utility is found in the development of TBAJ-876, a

preclinical candidate designed as a less toxic, second-generation analogue of the anti-

tuberculosis drug Bedaquiline[2]. While Bedaquiline is highly efficacious against multidrug-

resistant TB, its extreme lipophilicity and potent inhibition of the cardiac hERG channel lead to

dangerous QTc interval prolongation[5].

To elucidate the metabolic profile of TBAJ-876, researchers required independent directed

synthesis of its major metabolites. 2,6-Dimethoxyisonicotinic acid was selected as the

foundational starting material for "Metabolite 4" and "Metabolite 5"[2]. The dimethoxy-pyridine

core perfectly mimics the electronic properties required to maintain anti-mycobacterial activity

while reducing the overall lipophilicity (LogP) of the diarylquinoline scaffold, thereby minimizing

cardiac toxicity.
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Figure 2: Workflow for integrating the compound into the TBAJ-876 metabolite scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3190562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Self-Validating Experimental Protocol: Synthesis of
Weinreb Amide
The conversion of 2,6-dimethoxyisonicotinic acid to its corresponding Weinreb amide is a

critical gateway reaction for downstream C-C bond formation (e.g., ketone synthesis via

Grignard reagents). The following protocol is engineered as a self-validating system, ensuring

that the scientist can verify the success of the reaction through observable physical changes at

each step[2].

Reagents Required:

2,6-Dimethoxyisonicotinic acid (1.0 eq, e.g., 13.2 mmol)

Oxalyl chloride (1.2 eq, 15.8 mmol)

N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 14.6 mmol)

N,N-Dimethylformamide (DMF) (0.2 eq, catalytic)

Pyridine (2.2 eq, 28.9 mmol)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Substrate Suspension: Suspend 2,6-dimethoxyisonicotinic acid in anhydrous DCM under an

inert nitrogen atmosphere at room temperature.

Causality & Validation: The acid is only sparingly soluble in DCM. The initial state must be

a cloudy suspension.

Catalyst Addition: Inject the catalytic amount of DMF.

Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack

intermediate, which acts as the actual chlorinating agent.

Activation: Slowly add oxalyl chloride dropwise over 10 minutes.
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Causality & Validation: This step forms the acid chloride. You must observe vigorous gas

evolution (CO, CO₂, and HCl). Stir for 1 hour. The reaction is self-validating when the

cloudy suspension transitions into a completely clear, colorless solution, indicating 100%

conversion to the highly soluble acid chloride.

Thermal Control: Cool the clear solution to 0 °C using an ice bath.

Causality: The subsequent amidation is highly exothermic. Cooling prevents the thermal

degradation of the sensitive acid chloride intermediate and minimizes side reactions.

Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed immediately by the

sequential dropwise addition of pyridine.

Causality & Validation: Pyridine acts as an acid scavenger to neutralize the HCl liberated

during amidation, driving the equilibrium forward. A slight exotherm will occur, and the

formation of pyridine hydrochloride salts may manifest as a fine white precipitate.

Propagation & Workup: Remove the ice bath and allow the mixture to stir at room

temperature for 18 hours. Quench with water, extract with DCM, wash the organic layer with

brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb

amide.

Handling, Storage, and Safety Protocols
To maintain the chemical integrity of 2,6-dimethoxyisonicotinic acid, strict adherence to storage

protocols is mandatory. The compound possesses a carboxylic acid moiety that can absorb

atmospheric moisture, leading to potential degradation or inaccurate stoichiometric weighing.

Storage: Must be kept in a tightly sealed container under an inert gas (Nitrogen or Argon) at

2–8°C[1][6].

Handling: Process in a well-ventilated fume hood. The powder form poses an inhalation

hazard; utilize standard PPE including a particulate respirator if aerosolization is a risk[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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